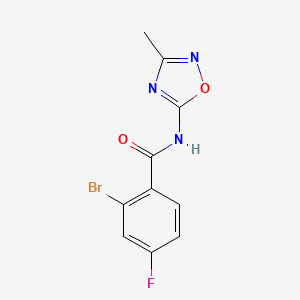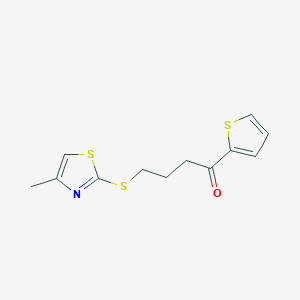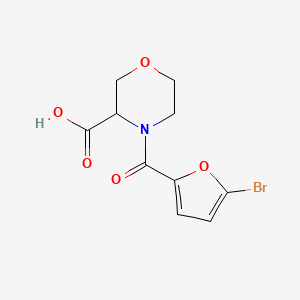
4-(3-Fluorophenyl)-2-butenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-2-butenylzinc iodide is an organozinc compound that features a zinc atom bonded to a 4-(3-fluorophenyl)-2-butenyl group and an iodide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-2-butenylzinc iodide typically involves the reaction of 4-(3-fluorophenyl)-2-butenyl bromide with zinc in the presence of iodine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(3-Fluorophenyl)-2-butenyl bromide+Zn+I2→4-(3-Fluorophenyl)-2-butenylzinc iodide
Industrial Production Methods
Industrial production methods for organozinc compounds like this compound often involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
4-(3-Fluorophenyl)-2-butenylzinc iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: The zinc-iodide bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of organic compounds with different functional groups.
科学的研究の応用
4-(3-Fluorophenyl)-2-butenylzinc iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of complex organic molecules, which are important in the production of various industrial chemicals.
作用機序
The mechanism by which 4-(3-fluorophenyl)-2-butenylzinc iodide exerts its effects involves the transfer of the 4-(3-fluorophenyl)-2-butenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a catalyst in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
類似化合物との比較
Similar Compounds
4-(3-Fluorophenyl)-2-butenylmagnesium bromide: Another organometallic compound with similar reactivity.
4-(3-Fluorophenyl)-2-butenyllithium: A lithium-based analogue with different reactivity and stability.
4-(3-Fluorophenyl)-2-butenylboronic acid: A boron-containing compound used in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(3-Fluorophenyl)-2-butenylzinc iodide is unique due to its specific reactivity profile, which is influenced by the presence of the zinc atom and the iodide ion. This makes it particularly useful in certain types of organic synthesis reactions where other organometallic compounds may not be as effective.
特性
分子式 |
C10H10FIZn |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
1-but-3-enyl-3-fluorobenzene;iodozinc(1+) |
InChI |
InChI=1S/C10H10F.HI.Zn/c1-2-3-5-9-6-4-7-10(11)8-9;;/h4,6-8H,1,3,5H2;1H;/q-1;;+2/p-1 |
InChIキー |
GJLSGKBLIRUTSX-UHFFFAOYSA-M |
正規SMILES |
C=[C-]CCC1=CC(=CC=C1)F.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


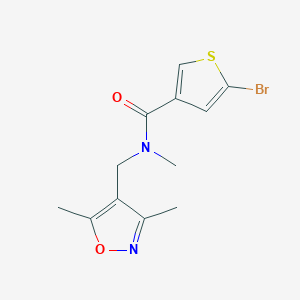
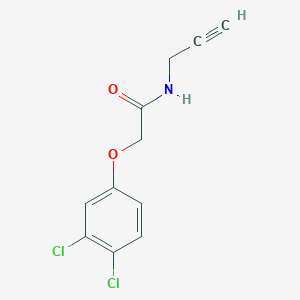
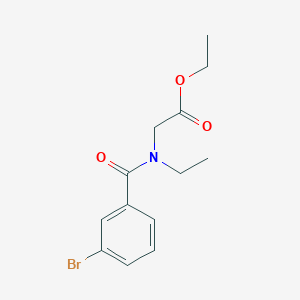
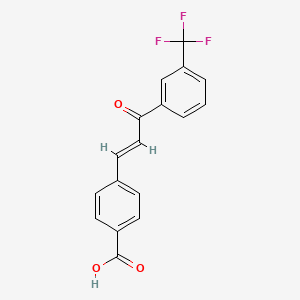
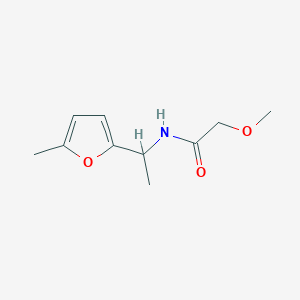
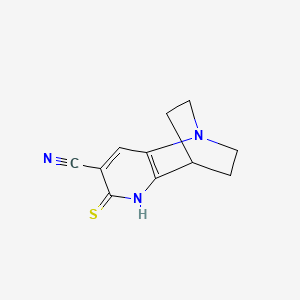
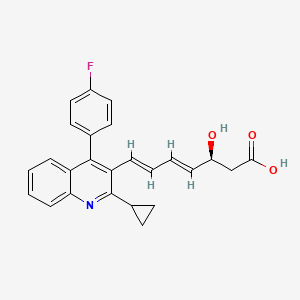
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
